2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine
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Overview
Description
2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The presence of chlorine and methyl groups at specific positions on the ring structure imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride and the presence of a base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and amines in solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound .
Scientific Research Applications
2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly in the development of targeted therapies for various cancer types
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Chloro-5H-pyrrolo[3,2-D]pyrimidine
- 6-Methyl-5H-pyrrolo[3,2-D]pyrimidine
- 2,4-Dichloro-5H-pyrrolo[3,2-D]pyrimidine
Comparison: 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency as a kinase inhibitor and greater selectivity for specific molecular targets .
Properties
CAS No. |
1196153-87-3 |
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Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(10-4)3-9-7(8)11-5/h2-3,10H,1H3 |
InChI Key |
RYXVGNFHGCVDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC=C2N1)Cl |
Origin of Product |
United States |
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